2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester

Physicochemical profiling Purification and handling Benzofuran building blocks

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-70-4) is a synthetic benzofuran derivative bearing a tertiary hydroxycyclopentyl substituent at the C2 position and a methyl ester at the C5 position of the benzofuran core. The molecular formula is C15H16O4 with a molecular weight of 260.29 g/mol.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 1154060-70-4
Cat. No. B1399718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester
CAS1154060-70-4
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=C2)C3(CCCC3)O
InChIInChI=1S/C15H16O4/c1-18-14(16)10-4-5-12-11(8-10)9-13(19-12)15(17)6-2-3-7-15/h4-5,8-9,17H,2-3,6-7H2,1H3
InChIKeyRDYBZOJJECQMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-70-4): Core Structural Identity & Procurement Baseline


2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester (CAS 1154060-70-4) is a synthetic benzofuran derivative bearing a tertiary hydroxycyclopentyl substituent at the C2 position and a methyl ester at the C5 position of the benzofuran core . The molecular formula is C15H16O4 with a molecular weight of 260.29 g/mol . This compound belongs to a broader series of 2-substituted benzofuran-5-carboxylates that are primarily utilized as research intermediates and building blocks in medicinal chemistry . The presence of both a hydrogen-bond donor (tertiary alcohol) and a hydrogen-bond acceptor (ester carbonyl) distinguishes it from simpler 2-alkyl or 2-aryl benzofuran analogs and confers a unique physicochemical profile that may influence molecular recognition, solubility, and downstream derivatization strategies.

Why 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester Cannot Be Directly Replaced by In-Class Analogs


Within the 2-substituted benzofuran-5-carboxylate series, seemingly minor structural modifications produce measurable shifts in key physicochemical parameters that directly impact synthetic utility, pharmacokinetic predictivity, and biological screening outcomes. The target compound's tertiary hydroxycyclopentyl group introduces a hydrogen-bond donor with a predicted pKa of 14.02, while close analogs such as 2-cyclopentylbenzofuran-5-carboxylic acid methyl ester (CAS 1154060-72-6) lack this functionality entirely, resulting in a boiling point difference of approximately 49 °C and a density difference of ~0.105 g/cm³ . Similarly, the free acid congener (CAS 1154060-69-1) exchanges the methyl ester for a carboxylic acid, altering both ionization behavior and reactivity toward nucleophiles . These differences mean that screening hits, synthetic yields, or pharmacological readouts obtained with one analog cannot be assumed transferable to another without quantitative re-validation. The following section provides the direct comparative evidence required for informed selection.

Quantitative Differentiation Evidence: 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester vs. Nearest Analogs


Predicted Boiling Point Elevation Due to Tertiary Hydroxyl Group vs. Non-Hydroxylated Cyclopentyl Analog

The presence of the tertiary alcohol in the target compound raises the predicted boiling point by approximately 49.3 °C relative to the non-hydroxylated 2-cyclopentylbenzofuran-5-carboxylic acid methyl ester (CAS 1154060-72-6) . This differential reflects the additional intermolecular hydrogen-bonding capacity and has practical implications for distillation-based purification and thermal stability assessment during storage and reaction planning.

Physicochemical profiling Purification and handling Benzofuran building blocks

Predicted Density Increase Reflecting Compact Hydrogen-Bonded Structure

The target compound exhibits a predicted density of 1.281 g/cm³, which is 0.105 g/cm³ higher than that of its non-hydroxylated analog (1.176 g/cm³) . This 8.9% increase in density is consistent with the additional oxygen atom and the resulting enhancement of intermolecular cohesive forces in the condensed phase.

Formulation development Crystallinity prediction QSAR modeling

Hydrogen-Bond Donor Capacity Quantified by Predicted pKa

The tertiary alcohol of the target compound has a predicted pKa of 14.02 ± 0.20 , indicating very weak acidity but confirmed capacity to act as a hydrogen-bond donor in non-aqueous environments and within protein binding pockets. In contrast, 2-cyclopentylbenzofuran-5-carboxylic acid methyl ester lacks any ionizable or hydrogen-bond-donating functionality , a difference that directly alters predicted LogP, polar surface area, and the ability to satisfy hydrogen-bond donor pharmacophore constraints.

Hydrogen bonding Permeability prediction Receptor pharmacophore matching

Commercially Verified Purity and Cataloged Availability Enabling Reproducible Procurement

The target compound is commercially available from Fluorochem (Product Code F511229) with a certified purity of 95.0% at a price of £789.00 per gram . The closest non-hydroxylated analog (Fluorochem F511231) is also specified at 95.0% purity but priced at £738.00 per gram . The methyl ester derivative (target compound) differs from the free acid analog (CAS 1154060-69-1, CymitQuimica Ref. 3D-EWB06069) in both molecular weight (260.29 vs. 246.26 g/mol) and the synthetic accessibility of the ester as a protected carboxylate for further elaboration .

Procurement standardization Reproducibility Screening library sourcing

Limited Availability of Direct Comparative Biological Activity Data Represents a Key Evidence Gap

A systematic search of primary literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB) did not yield any quantitative in vitro or in vivo biological activity data for 2-(1-hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester or its direct analogs [1]. The benzofuran class as a whole has well-documented anti-inflammatory, anticancer, and antimicrobial potential [2], and cyclopenta[b]benzofuran natural products such as rocaglamide and silvestrol are established translation inhibitors and NF-κB modulators with nanomolar cellular potency [3]. However, extrapolation from these structurally distinct scaffolds to the target compound would be speculative. Procurement decisions at present must therefore be based on the compound's distinct physicochemical signature and synthetic utility rather than on demonstrated target-specific bioactivity.

Biological activity Structure-activity relationship Evidence gap

Optimal Application Scenarios for 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid methyl ester Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Hydrogen-Bond Donor at the C2 Position

The target compound's tertiary alcohol (predicted pKa 14.02) provides a hydrogen-bond donor that is absent in the non-hydroxylated cyclopentyl analog . This makes it the preferred choice when a benzofuran scaffold with a C2 hydrogen-bond donor is required for pharmacophore matching, particularly in programs targeting kinases, proteases, or nuclear receptors where ligand-protein hydrogen bonding at this vector is critical. The methyl ester serves as a protected carboxylate that can be hydrolyzed to the free acid or converted to amides and other derivatives for library expansion .

Physicochemical Property-Tailored Lead Optimization Campaigns

The ~49 °C higher predicted boiling point and 8.9% greater density relative to the non-hydroxylated analog indicate that the target compound may exhibit altered solubility, permeability, and metabolic stability. Researchers optimizing physicochemical parameters within a congeneric series can use this compound to explore the impact of a polar C2 substituent on LogD, aqueous solubility, and CYP stability, with the non-hydroxylated analog serving as a direct matched-pair control .

Synthetic Intermediate for Cyclopentabenzofuran-Derived Probe Molecules

The 2-(1-hydroxycyclopentyl) motif serves as a synthetic handle for dehydration to the cyclopentenyl derivative or for further functionalization via the tertiary alcohol [1]. This positions the compound as a versatile intermediate for generating cyclopentabenzofuran analogs that more closely resemble the rocaglamide/silvestrol class, which have established nanomolar translation inhibition activity [1]. Procurement of the pre-functionalized benzofuran core avoids the need for multi-step de novo construction of the C2-substituted scaffold.

Standardized Procurement for Collaborative Multi-Site Screening Programs

The compound's availability from Fluorochem at a specified purity of 95.0% enables consistent sourcing across laboratories engaged in multi-center screening initiatives. In contrast to custom-synthesized analogs with variable purity documentation, the cataloged specification ensures that replicate experiments conducted at different sites use identical-quality material, reducing inter-laboratory variability in hit confirmation and dose-response follow-up studies.

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